VU0463841

mGlu5 NAM Potency IC50

Researchers studying mGlu5 in addiction or CNS disorders often face a trade-off between in vitro potency and in vivo brain exposure. VU0463841 solves this with a unique profile: • Sub-20 nM potency (IC50=13 nM) with full NAM activity, confirmed in calcium mobilization assays • Strict selectivity against mGlu1-4 and mGlu7-8 up to 30 μM, eliminating off-target confounding • Validated brain penetration (B/P ratio=1.6; brain Cmax ~1.8 μM at 10 mg/kg IP) with behavioral efficacy in rat cocaine self-administration and CPP models without intrinsic rewarding effects Ideal as a reference tool for medicinal chemistry programs targeting the 2-aminopyridine urea scaffold. Supplied with comprehensive analytical documentation for immediate research use.

Molecular Formula C13H8ClFN4O
Molecular Weight 290.68
CAS No. 1439095-16-5
Cat. No. B611756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0463841
CAS1439095-16-5
SynonymsVU0463841, VU-0463841, VU 0463841
Molecular FormulaC13H8ClFN4O
Molecular Weight290.68
Structural Identifiers
SMILESO=C(NC1=CC(F)=CC(C#N)=C1)NC2=NC=C(Cl)C=C2
InChIInChI=1S/C13H8ClFN4O/c14-9-1-2-12(17-7-9)19-13(20)18-11-4-8(6-16)3-10(15)5-11/h1-5,7H,(H2,17,18,19,20)
InChIKeyKDANLHLWAYNCMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VU0463841: Brain-Penetrant mGlu5 NAM


VU0463841 (compound 29) is a substituted 1-phenyl-3-(pyridin-2-yl)urea that acts as a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). It is characterized as a full NAM that demonstrates high potency (IC50 = 13 nM) in calcium mobilization assays using HEK293A cells expressing rat mGlu5 . VU0463841 was discovered through an optimization program focused on the 2-aminopyridine urea scaffold and was selected as a tool compound due to its favorable balance of potency, selectivity, and central nervous system (CNS) exposure .

VU0463841 Key Differentiators


While multiple mGlu5 NAMs exist as research tools (e.g., MTEP, MPEP, fenobam), substitution of one mGlu5 NAM for another without consideration of specific pharmacological profiles and in vivo characteristics is scientifically unsound. VU0463841 distinguishes itself through a unique combination of high mGlu5 potency (IC50 = 13 nM) , strict selectivity against all other mGlu receptor subtypes (mGlu1-4 and mGlu7-8) at concentrations up to 30 μM , and demonstrated brain penetrance (B/P ratio = 1.6) . Crucially, VU0463841 has been directly validated in multiple rat models of cocaine addiction, demonstrating dose-dependent attenuation of drug-seeking behaviors without producing rewarding or locomotor-impairing effects on its own . These quantifiable features—particularly the combination of sub-20 nM potency with robust in vivo CNS exposure and validated behavioral efficacy—are not uniformly present across all mGlu5 NAMs and represent a specific, evidence-based rationale for selecting VU0463841 over less thoroughly characterized or less brain-penetrant alternatives.

VU0463841 Head-to-Head Evidence


Potency vs. Fenobam and MPEP

VU0463841 demonstrates significantly greater potency at the mGlu5 receptor compared to the widely used mGlu5 NAMs fenobam and MPEP. In a calcium mobilization assay using HEK293A cells expressing rat mGlu5, VU0463841 exhibited an IC50 of 13 nM . In contrast, fenobam shows an IC50 of 87 nM (or 58 nM depending on the assay system) , while MPEP exhibits an IC50 of 36 nM .

mGlu5 NAM Potency IC50 Calcium Mobilization

Selectivity vs. MPEP Off-Target Activity

VU0463841 exhibits a clean selectivity profile across the mGlu receptor family, showing no activity against mGlu1-4 and mGlu7-8 at concentrations up to 30 μM . In contrast, MPEP, while selective for mGlu5, also acts as a positive allosteric modulator (PAM) at mGlu4 receptors . This dual activity can confound interpretation of results in systems where mGlu4 is expressed.

Selectivity mGluR Profiling Off-Target

Brain Penetration Profile

A key differentiator for VU0463841 is its validated brain penetration in rats. Following a 10 mg/kg intraperitoneal (IP) dose, VU0463841 achieved a brain-to-plasma (B/P) ratio of 1.6, with brain Cmax of 516 ng/g (~1.8 μM) and AUCbrain of 990 ng·h/g . This level of CNS exposure is essential for in vivo behavioral studies. While other mGlu5 NAMs like MTEP are also brain-penetrant, quantitative B/P data from the same study conditions are not available for direct comparison. However, the documented B/P ratio of 1.6 confirms that VU0463841 readily crosses the blood-brain barrier, a property not guaranteed for all mGlu5 NAMs.

Brain Penetration CNS Exposure Pharmacokinetics

Efficacy in Cocaine Addiction Models

VU0463841 has been directly evaluated in rat models of cocaine addiction, demonstrating dose-dependent attenuation of drug-seeking behavior without producing rewarding or locomotor-impairing effects. Specifically, VU0463841 (18 and 32 mg/kg IP) significantly reduced both the number of reinforcers (P < 0.001) and response rate (P = 0.004) in a cocaine self-administration paradigm . In a conditioned place preference (CPP) assay, VU0463841 (56 mg/kg IP) blocked cocaine-induced place preference (0.9% decrease from pretest vs. 58.7% increase for cocaine alone) . Importantly, VU0463841 did not produce a CPP when administered alone, nor did it significantly potentiate the effects of cocaine. This contrasts with MPEP, which has been reported to potentiate CPP and is self-administered by drug-naïve rats .

Cocaine Addiction Self-Administration Conditioned Place Preference Behavioral Pharmacology

Hepatic Clearance vs. Analog 28

Within the 2-aminopyridine urea series, VU0463841 (compound 29) demonstrated a superior balance of potency and predicted hepatic clearance compared to its close analog 28. While both compounds exhibit similar high potency (IC50 = 13 nM and 11 nM, respectively), VU0463841 showed a significantly lower predicted rat hepatic clearance (CLhep) of 32.1 mL/min/kg, compared to 64.1 mL/min/kg for analog 28 . This ~2-fold reduction in predicted clearance contributed to the selection of VU0463841 as the lead tool compound for in vivo evaluation.

Hepatic Clearance DMPK Microsomal Stability

Broad Off-Target Selectivity Profile

VU0463841 was screened against a commercially available radioligand binding panel of 67 clinically relevant GPCRs, ion channels, kinases, and transporters. At a concentration of 10 μM, no significant responses (>50% inhibition) were observed . This broad off-target profiling confirms that VU0463841 is a highly selective mGlu5 NAM with a low probability of engaging secondary pharmacology targets that could confound in vivo results or limit its utility as a research tool.

Off-Target Profiling Selectivity Safety Pharmacology

VU0463841 Application Scenarios


Cocaine Addiction and Relapse Models

VU0463841 is an ideal tool compound for studies investigating the role of mGlu5 in cocaine addiction. Its validated in vivo efficacy in reducing cocaine self-administration and blocking cocaine-induced conditioned place preference, combined with its lack of intrinsic rewarding effects, makes it uniquely suited for dissecting the therapeutic potential of mGlu5 NAMs without the confounding factor of abuse liability . The compound's favorable brain penetration (B/P ratio = 1.6) ensures target engagement in relevant brain regions following systemic administration .

CNS Target Engagement & Pharmacodynamics

Researchers requiring a brain-penetrant mGlu5 NAM for in vivo target engagement or pharmacodynamic biomarker studies should consider VU0463841. Its documented CNS exposure (brain Cmax ~1.8 μM at 10 mg/kg IP) and B/P ratio of 1.6 provide a quantitative benchmark for dose selection and enable correlation of behavioral effects with brain concentrations . This is particularly valuable when comparing efficacy across different mGlu5 NAMs or when establishing exposure-response relationships.

Selective mGlu5 Signaling in Native Tissues

In ex vivo or in vitro studies using brain slices or primary neuronal cultures where multiple mGlu receptor subtypes are co-expressed, VU0463841's high selectivity is critical. Its inactivity against mGlu1-4 and mGlu7-8 at concentrations up to 30 μM ensures that observed effects can be confidently attributed to mGlu5 blockade . This is a key advantage over less selective tools like MPEP, which also modulates mGlu4 .

mGlu5 NAM SAR Benchmark Tool

VU0463841 serves as a benchmark for the 2-aminopyridine urea class of mGlu5 NAMs. Its well-characterized in vitro (IC50 = 13 nM, full NAM) and in vivo (PK and behavioral) profile provides a robust reference point for medicinal chemistry optimization programs aiming to develop next-generation mGlu5 NAMs with improved metabolic stability, solubility, or alternative pharmacokinetic properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0463841

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.